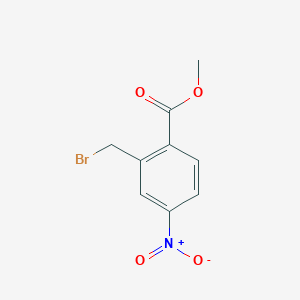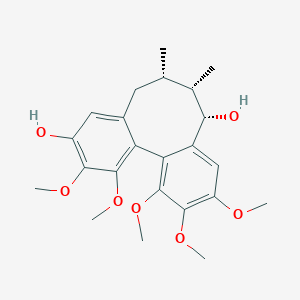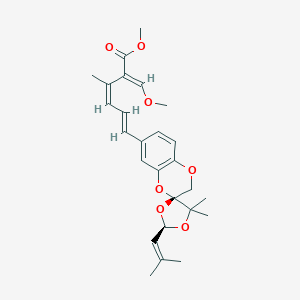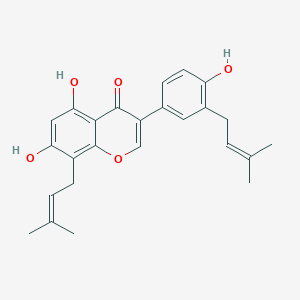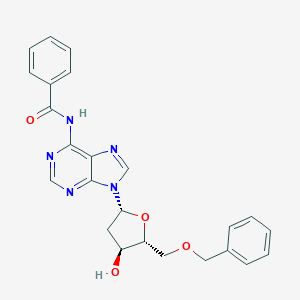
6-N-Benzoyl-5'-O-benzyl-2'-deoxyadenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-N-Benzoyl-5'-O-benzyl-2'-deoxyadenosine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a modified form of adenosine, a nucleoside that is found in DNA and RNA. The modification of adenosine in this compound involves the addition of a benzoyl group at the 6-position and a benzyl group at the 5'-position of the sugar moiety. These modifications have been shown to alter the biochemical and physiological properties of adenosine, making it a useful tool for studying various biological processes.
Mécanisme D'action
The mechanism of action of 6-N-Benzoyl-5'-O-benzyl-2'-deoxyadenosine involves its incorporation into DNA or RNA during synthesis. The benzoyl and benzyl groups on the modified adenosine alter the structure and properties of the nucleoside, which can affect the stability and function of the resulting DNA or RNA molecule. Additionally, the modified nucleoside can interact with enzymes and other proteins involved in DNA and RNA synthesis, potentially affecting their activity and function.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 6-N-Benzoyl-5'-O-benzyl-2'-deoxyadenosine depend on the specific biological system being studied. In general, the modified nucleoside can alter the structure and stability of DNA and RNA, potentially affecting their function. Additionally, the modified nucleoside can interact with enzymes and other proteins involved in DNA and RNA synthesis, potentially affecting their activity and function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-N-Benzoyl-5'-O-benzyl-2'-deoxyadenosine in lab experiments is that it can be incorporated into DNA or RNA using standard synthesis techniques. This allows researchers to study the effects of the modification on various biological processes in a controlled manner. Additionally, the modified nucleoside can be used to probe the activity and function of enzymes and other proteins involved in DNA and RNA synthesis.
One limitation of using 6-N-Benzoyl-5'-O-benzyl-2'-deoxyadenosine in lab experiments is that it may not accurately reflect the effects of the modification in vivo. Additionally, the modified nucleoside may not be suitable for certain types of experiments, such as those involving live cells or organisms.
Orientations Futures
There are several future directions for research involving 6-N-Benzoyl-5'-O-benzyl-2'-deoxyadenosine. One area of interest is the development of new synthesis methods and purification techniques for the modified nucleoside. Additionally, researchers may explore the use of the modified nucleoside in new applications, such as in the study of epigenetics or in the development of new cancer therapies. Finally, researchers may investigate the effects of the modified nucleoside in vivo, potentially leading to new insights into the role of adenosine in biological processes.
Méthodes De Synthèse
The synthesis of 6-N-Benzoyl-5'-O-benzyl-2'-deoxyadenosine involves several steps, starting with the protection of the 2'-hydroxyl group of adenosine with a benzyl group. The 6-position of adenosine is then benzoylated using benzoyl chloride and a base such as pyridine. Finally, the 5'-hydroxyl group is benzylated using benzyl bromide and a base such as potassium carbonate. The resulting compound can be purified using various chromatography techniques.
Applications De Recherche Scientifique
6-N-Benzoyl-5'-O-benzyl-2'-deoxyadenosine has been used in a variety of scientific research applications, including studies of DNA and RNA synthesis, cellular signaling pathways, and cancer biology. One of the main uses of this compound is as a substrate for enzymes involved in DNA and RNA synthesis, such as DNA polymerases and RNA polymerases. By incorporating this modified nucleoside into DNA or RNA, researchers can study the effects of the modification on various biological processes.
Propriétés
Numéro CAS |
130359-85-2 |
|---|---|
Nom du produit |
6-N-Benzoyl-5'-O-benzyl-2'-deoxyadenosine |
Formule moléculaire |
C24H23N5O4 |
Poids moléculaire |
445.5 g/mol |
Nom IUPAC |
N-[9-[(2R,4S,5R)-4-hydroxy-5-(phenylmethoxymethyl)oxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C24H23N5O4/c30-18-11-20(33-19(18)13-32-12-16-7-3-1-4-8-16)29-15-27-21-22(25-14-26-23(21)29)28-24(31)17-9-5-2-6-10-17/h1-10,14-15,18-20,30H,11-13H2,(H,25,26,28,31)/t18-,19+,20+/m0/s1 |
Clé InChI |
ABXIKYZXEAGUBB-XUVXKRRUSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COCC5=CC=CC=C5)O |
SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COCC5=CC=CC=C5)O |
SMILES canonique |
C1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COCC5=CC=CC=C5)O |
Autres numéros CAS |
130359-85-2 |
Synonymes |
6-N-benzoyl-5'-O-benzyl-2'-deoxyadenosine BB-deoxyadenosine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




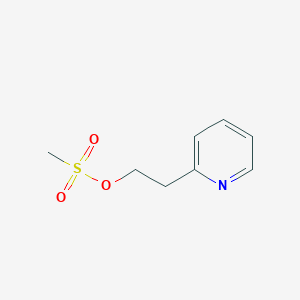
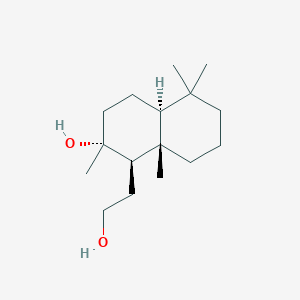
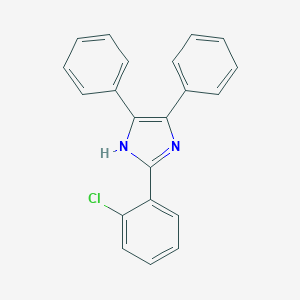

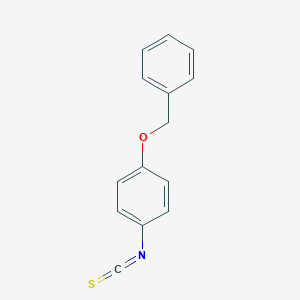
![5,7-Dimethylimidazo[1,2-a]pyrimidine](/img/structure/B161305.png)
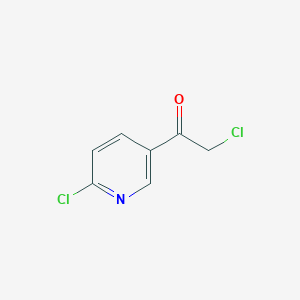
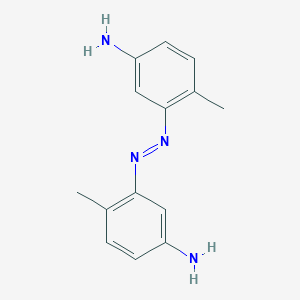
![[(1R,2R,3S,4R,5R,6S,8S,10R,11R,12R,15S)-3,4,6,11-Tetraacetyloxy-5-(acetyloxymethyl)-2-hydroxy-1,15-dimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-8-yl] (E)-3-phenylprop-2-enoate](/img/structure/B161312.png)
